3-Cyclopropylthiophene
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Overview
Description
3-Cyclopropylthiophene is a heterocyclic compound that features a thiophene ring substituted with a cyclopropyl group at the third position. Thiophenes are sulfur-containing five-membered aromatic rings, and the addition of a cyclopropyl group imparts unique chemical and physical properties to the molecule.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential pharmaceutical applications due to its unique reactivity and biological activity.
Industry: Applied in material sciences for the development of new materials with specific properties
Mechanism of Action
Target of Action
It is known that the cyclopropylthiophene moiety has attracted the attention of the scientific community for its potential pharmaceutical applications .
Mode of Action
The cyclopropyl moiety in the compound is known for its specific reactivity characteristics, which has the potential to improve pharmaceutical properties .
Biochemical Pathways
It is suggested that the compound could lead to new biologically active compounds when combined in new ways .
Result of Action
It is known that derivatives of thiophene have been successfully applied as pharmaceuticals with various biological activities—anticancer, antioxidant, anti-inflammatory, antimicrobial, etc .
Action Environment
It is known that the synthesis of compounds containing the cyclopropylthiophene framework remains challenging due to their reactivity .
Biochemical Analysis
Biochemical Properties
3-Cyclopropylthiophene is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is hypothesized that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current knowledge suggests that the effects of this compound may change over time .
Transport and Distribution
Future studies may reveal any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylthiophene can be achieved through various methods, including classical name reactions and modern cross-coupling techniques. One common method involves the cyclization of substituted crotononitriles with elemental sulfur . Another approach is the palladium-catalyzed cross-coupling reaction of 3-bromothiophene with cyclopropylboronic acid under specific conditions such as the use of palladium (II) acetate and tricyclohexylphosphine .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and reactivity of the compound. optimized synthetic routes involving palladium-catalyzed reactions and other organometallic methods have been developed to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or acyl chlorides in the presence of Lewis acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Brominated or acylated thiophenes.
Comparison with Similar Compounds
2-Cyclopropylthiophene: Similar structure but with the cyclopropyl group at the second position.
3-Methylthiophene: Substituted with a methyl group instead of a cyclopropyl group.
3-Phenylthiophene: Substituted with a phenyl group instead of a cyclopropyl group.
Uniqueness: 3-Cyclopropylthiophene is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability compared to other substituted thiophenes. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
Properties
IUPAC Name |
3-cyclopropylthiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-2-6(1)7-3-4-8-5-7/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZURLOLAINIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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